molecular formula C19H14FN5OS B10854797 (2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B10854797
M. Wt: 379.4 g/mol
InChI Key: NFAPIBSJICIXGB-LJQANCHMSA-N
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Preparation Methods

The preparation of XT2 involves synthetic routes that include the use of click chemistry. XT2 contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is facilitated by the presence of copper catalysts, which enable the formation of triazole rings through the cycloaddition process.

Chemical Reactions Analysis

XT2 undergoes various chemical reactions, including:

    Oxidation: XT2 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert XT2 into its reduced forms.

    Substitution: XT2 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

XT2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

XT2 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H14FN5OS

Molecular Weight

379.4 g/mol

IUPAC Name

(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C19H14FN5OS/c1-19(26,17-22-6-7-27-17)5-4-11-2-3-14(20)12(8-11)13-9-23-15-10-24-18(21)25-16(13)15/h2-3,6-10,23,26H,1H3,(H2,21,24,25)/t19-/m1/s1

InChI Key

NFAPIBSJICIXGB-LJQANCHMSA-N

Isomeric SMILES

C[C@@](C#CC1=CC(=C(C=C1)F)C2=CNC3=CN=C(N=C23)N)(C4=NC=CS4)O

Canonical SMILES

CC(C#CC1=CC(=C(C=C1)F)C2=CNC3=CN=C(N=C23)N)(C4=NC=CS4)O

Origin of Product

United States

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